
1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities, including anti-acetylcholinesterase, antibacterial, and antithrombotic properties, as well as their potential use as CCR5 antagonists, which are relevant in the context of HIV infection treatment .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of related compounds has been reported through the reaction of benzenesulfonyl chloride with other intermediates, followed by further functionalization . Another example includes the preparation of intermediates from chloromethyl benzene derivatives, which are then reacted with piperidine to yield novel CCR5 antagonists . These methods highlight the versatility of piperidine chemistry and the ability to introduce various substituents to alter the compound's properties.
Molecular Structure Analysis
The molecular structure and conformation of piperidine derivatives can be characterized by spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) calculations can be used to optimize geometrical parameters and provide vibrational assignments based on Potential Energy Distribution (PED). These studies are crucial for understanding the electronic structure, such as the HOMO-LUMO gap, and identifying reactive sites through Molecular Electrostatic Potential (MEP) and Fukui function analyses .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, including the activation of thioglycosides in the presence of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, leading to the formation of glycosyl triflates and diverse glycosidic linkages . This reactivity is indicative of the potential of piperidine derivatives to be used in complex synthetic pathways for the production of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the introduction of a benzenesulfonyl group can lead to compounds with potential antineoplastic properties, as seen in the study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . The crystal structure and conformational analysis of such compounds provide insights into their potential interactions in biological systems and their stability under various conditions.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in CNS Drug Development
Heterocyclic compounds that contain functional chemical groups similar to those in the queried compound have been extensively studied for their potential in Central Nervous System (CNS) acting drugs. These studies reveal that compounds with nitrogen (N), sulfur (S), and oxygen (O) in heterocycles play significant roles in synthesizing compounds with potential CNS activity, ranging from treating depression to convulsion (Saganuwan, 2017).
Antineoplastic Agents Development
Research into novel series of compounds for potential antineoplastic (anti-cancer) agents has shown that certain piperidine derivatives demonstrate excellent cytotoxic properties, often surpassing contemporary anticancer drugs. These studies focus on the synthesis, development, and evaluation of these compounds, highlighting their potential as candidate antineoplastic agents (Mohammad Hossain et al., 2020).
Nucleophilic Aromatic Substitution Reactions
Studies on nucleophilic aromatic substitution reactions have explored the reactivity of piperidine with nitro-group-containing aromatic compounds. These reactions provide insights into the synthesis and potential applications of aromatic compounds with functionalities similar to the queried compound, showcasing their utility in various synthetic applications (F. Pietra & D. Vitali, 1972).
Supramolecular Chemistry Applications
The review on benzene-1,3,5-tricarboxamide derivatives emphasizes their importance in supramolecular chemistry, underlining the potential of structurally similar compounds in nanotechnology, polymer processing, and biomedical applications. These compounds' self-assembly into one-dimensional, nanometer-sized rod-like structures is particularly noteworthy (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Optoelectronic Materials
Research on quinazolines and pyrimidines, which share some structural similarities with the queried compound, highlights their application in optoelectronic materials. These compounds' incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-10-12-21(13-11-14)25(23,24)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONAMPXSAKELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)
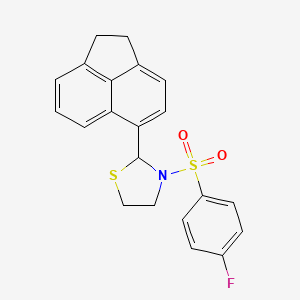
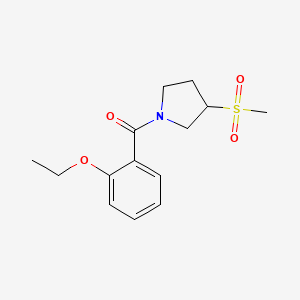
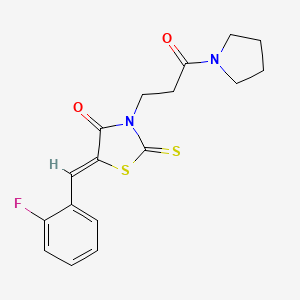
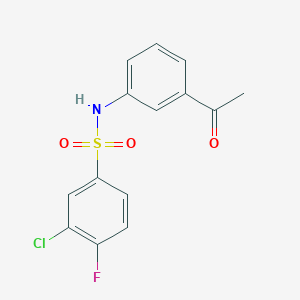
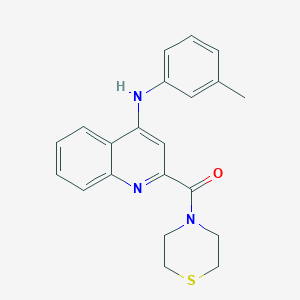
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)
![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)
![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)
![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)
